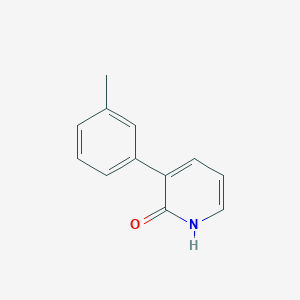
2-Hydroxy-3-(3-methylphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% (2-OH-3-MPP) is a compound of pyridine, a heterocyclic aromatic organic compound, and hydroxy, a functional group containing an oxygen atom bonded to a hydrogen atom. 2-OH-3-MPP is widely used in scientific research and in laboratory experiments, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% is used in a variety of scientific research applications, including as a chemical intermediate in the synthesis of other compounds, as a reagent in the synthesis of polymers, and as a catalyst in the synthesis of organic compounds. Additionally, 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% is used as a starting material in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and antibiotics.
Wirkmechanismus
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the action of COX-2, 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% has been shown to have antioxidant, anti-cancer, and neuroprotective effects. 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% has also been shown to have anti-diabetic effects, by reducing the levels of glucose in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% is a relatively stable compound, making it suitable for use in a variety of experiments. However, 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% can be toxic to humans and animals, and it should be handled with care.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-Hydroxy-3-(3-methylphenyl)pyridine, 95%. One potential direction is to further investigate its anti-inflammatory and analgesic properties, as well as its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-Hydroxy-3-(3-methylphenyl)pyridine, 95%, such as its use as an anti-cancer drug or as an anti-diabetic drug. Finally, further research could be conducted to explore the potential of 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% as a starting material in the synthesis of other compounds.
Synthesemethoden
2-Hydroxy-3-(3-methylphenyl)pyridine, 95% can be synthesized via a variety of methods. The most common method of synthesis is through the reaction of 3-methylphenol with pyridine in the presence of an acid catalyst, such as sulfuric acid. This reaction results in the formation of 2-Hydroxy-3-(3-methylphenyl)pyridine, 95% and water as byproducts. Other methods of synthesis include the reaction of 3-methylphenol with pyridine in the presence of an alkaline catalyst, such as sodium hydroxide, as well as the reaction of 3-methylphenol with pyridine in the presence of an organic solvent, such as dimethylformamide.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-5-10(8-9)11-6-3-7-13-12(11)14/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHWFMNXAJATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473733 |
Source


|
| Record name | 3-(3-methylphenyl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(3-methylphenyl)pyridine | |
CAS RN |
143074-75-3 |
Source


|
| Record name | 3-(3-methylphenyl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


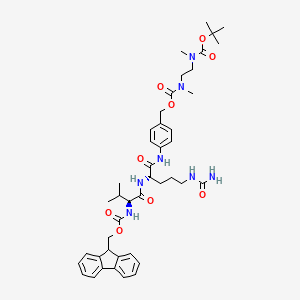
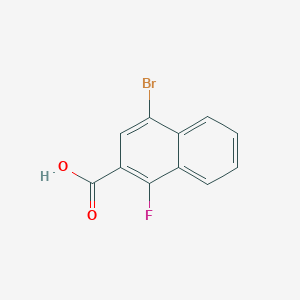




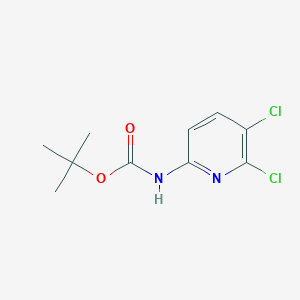


![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)

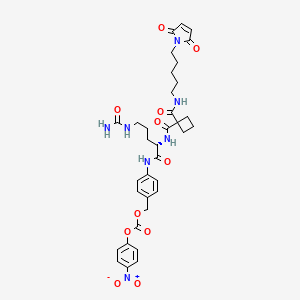
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)